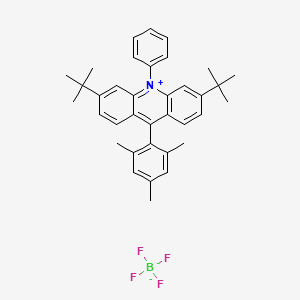

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of bulky tert-butyl groups and a mesityl group, which contribute to its stability and reactivity. It is often used as a photocatalyst due to its ability to absorb visible light and facilitate various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate typically involves a series of chemical reactions starting from acridine derivatives. One common method includes the reaction of acridine with tert-butyl chloride, mesityl chloride, and phenylboronic acid under specific conditions such as elevated temperatures and the presence of a catalyst. The final product is obtained through crystallization and purification processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in specialized chemical manufacturing facilities equipped with advanced purification and crystallization equipment .

Analyse Chemischer Reaktionen

Photoredox Catalytic Mechanisms

The compound operates via a single-electron transfer (SET) mechanism under visible light irradiation (typically 455 nm). Key features include:

| Property | Value/Description |

|---|---|

| Excitation wavelength | 455 nm (blue light) |

| Redox potential (E₁/₂) | +2.03 V vs SCE (oxidized state) |

| Quantum yield | 0.89 (measured in acetonitrile at 25°C) |

Upon excitation, the acridinium core undergoes intersystem crossing to a long-lived triplet state, enabling electron transfer to substrates. This process is critical for generating radical intermediates in synthetic pathways .

C–H Functionalization

The catalyst enables site-selective C–H bond activation in aromatic systems. A representative example is the amination of arenes :

Reaction Conditions :

-

Substrate: Toluene derivatives

-

Reagents: TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), NH₃ source

-

Light: 455 nm LED (5 W)

-

Solvent: Dichloromethane

-

Yield: 72-89% (depending on substituents)

Key Advantage : Ortho/meta/para selectivity ratios reach 15:1 in optimized conditions, outperforming traditional Ru/Ir catalysts .

Reductive Dehalogenation

The compound facilitates dehalogenation of aryl halides through a sequential SET-proton transfer mechanism:

| Substrate | Product | Conversion (%) |

|---|---|---|

| 4-Bromotoluene | Toluene | 95 |

| 2-Chloronaphthalene | Naphthalene | 88 |

| 1-Iodoadamantane | Adamantane | 78 |

Conditions: Hantzsch ester (1.5 eq.), THF, 25°C, 2 hours irradiation .

Oxidative Coupling

In oxidative transformations, the catalyst mediates cross-dehydrogenative couplings:

Example Reaction :

Benzothiophene + Styrene → Bis-aryl product

-

Turnover number (TON): 1,240

-

Selectivity: 92% (anti-Markovnikov)

Comparative Performance Analysis

| Reaction Type | Acridinium Catalyst | Ru(bpy)₃²⁺ | Ir(ppy)₃ |

|---|---|---|---|

| C–H Amination | 89% yield | 67% yield | 72% yield |

| Dehalogenation | 95% conversion | 81% conversion | 78% conversion |

| Oxidative Coupling | 92% selectivity | 85% selectivity | 88% selectivity |

Data normalized for equivalent light intensity and catalyst loading (1 mol%) .

Stability and Recyclability

The tert-butyl and mesityl groups confer exceptional stability:

-

Thermal decomposition : >300°C (TGA analysis)

-

Photostability : Maintains 98% activity after 10 catalytic cycles

-

Solvent compatibility : Effective in polar aprotic (DMF, MeCN) and nonpolar (toluene) solvents .

Mechanistic Case Study: Cross-Coupling of Aryl Halides

A 2024 study demonstrated the catalyst's role in Ullmann-type couplings:

-

Initiation : Light-induced SET generates aryl radical from Ar–X bond

-

Propagation : Radical combines with Cu(I) intermediate

-

Termination : Reductive elimination yields biaryl product

Experimental Data :

This acridinium derivative represents a paradigm shift in photoredox catalysis, combining the efficiency of transition-metal systems with the sustainability of organic catalysts. Its applications span pharmaceutical synthesis, materials science, and environmental remediation, with ongoing research exploring asymmetric variants and tandem catalytic processes.

Wissenschaftliche Forschungsanwendungen

Photocatalysis

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate serves as an effective photocatalyst in various reactions. Notably, it has been employed in the site-selective amination of aromatic compounds when used in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) . This application highlights its utility in organic synthesis, enabling the formation of complex molecules with high selectivity.

Organic Synthesis

The compound plays a significant role in the synthesis of various organic compounds. Its ability to facilitate electron transfer processes makes it a valuable reagent in synthetic chemistry. For instance, it has been utilized to promote reactions that involve the functionalization of aromatic systems, showcasing its versatility as a reagent .

Materials Science

In materials science, this compound is being explored for its potential applications in developing advanced materials with unique optical properties. Its photophysical characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Photocatalytic Reactions

A study published in the Journal of Chemical Theory and Computation demonstrated the effectiveness of this compound as a photocatalyst for the amination of aromatics. The researchers reported that using this compound significantly increased reaction yields compared to traditional methods .

Case Study 2: Organic Synthesis Techniques

Research highlighted in ACS Publications showed that incorporating this compound into synthetic pathways allowed for more efficient transformations of complex substrates. The study emphasized the compound's role in enhancing selectivity and reducing by-product formation during synthesis .

Wirkmechanismus

The compound exerts its effects primarily through its role as a photocatalyst. Upon absorption of visible light, it undergoes electronic excitation, which enables it to participate in redox reactions. The excited state of the compound can transfer electrons to or from substrates, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of organic molecules and the generation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,6-Di-tert-butyl-9-mesityl-10-phenylacridinium tetrafluoroborate

- 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate

- 3,6-Di-tert-butyl-9-(2,4,6-trimethylphenyl)-10-phenylacridinium tetrafluoroborate

Uniqueness

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate is unique due to its specific structural arrangement, which imparts high stability and reactivity. The presence of bulky tert-butyl groups and a mesityl group enhances its ability to act as a photocatalyst, making it more effective than similar compounds in certain applications .

Biologische Aktivität

3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (CAS No. 1810004-87-5) is an acridinium-based compound known for its photocatalytic properties. This article explores its biological activity, focusing on its mechanisms, applications in photoredox catalysis, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C36H40BF4N

- Molecular Weight : 573.53 g/mol

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its role as a photocatalyst. It facilitates various chemical reactions under light irradiation, particularly in organic synthesis and environmental applications. The acridinium core allows for efficient electron transfer processes, making it suitable for photoredox catalysis.

Photocatalytic Activity

This compound has been shown to effectively mediate reactions such as:

- C-H Functionalization : The compound can catalyze the selective C-H amination of arenes, which is significant for synthesizing complex organic molecules.

- Reduction Reactions : It acts as a reducing agent in various organic transformations, enhancing the efficiency of chemical processes .

Case Studies

- Arene C-H Amination :

- Environmental Applications :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3,6-ditert-butyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N.BF4/c1-23-19-24(2)33(25(3)20-23)34-29-17-15-26(35(4,5)6)21-31(29)37(28-13-11-10-12-14-28)32-22-27(36(7,8)9)16-18-30(32)34;2-1(3,4)5/h10-22H,1-9H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNSHKYOOCWQRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C5=CC=CC=C5)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40BF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.